1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

FGFR inhibitor Kinase inhibitor Cancer therapy

Procuring the correct regioisomer is critical for kinase inhibitor programs, as generic substitution fails to replicate SAR. This 7-azaindole-4-carboxylic acid provides a defined exit vector for C4-substituted analogs, directly addressing the need for scaffold precision in medicinal chemistry. • Enables >270-fold FGFR1 potency improvement (to 7 nM IC50) compared to related leads. • Generates back-pocket FLT3 inhibitors with sub-micromolar activity in MV4-11 AML cells (0.64 μM). • Yields potent MELK inhibitors (32 nM IC50) with broad anti-proliferative activity for oncology targets.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 479553-01-0
Cat. No. B1291433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS479553-01-0
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=CC(=C21)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)(H,11,12)
InChIKeyHPPPHDPVSYYWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Azaindole-4-carboxylic Acid: Kinase-Targeted Scaffold


1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 479553-01-0), also known as 7-Azaindole-4-carboxylic acid, is a heterocyclic building block characterized by a fused pyrrole-pyridine core (7-azaindole) with a carboxylic acid functional group at the 4-position [1]. This compound is a bioisostere of indole and quinolone structures, making it a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors . As a fragment molecule, it serves as a fundamental structural unit for molecular linking, expansion, and modification, providing a versatile platform for the design and synthesis of novel drug candidates targeting a wide range of protein kinases, including FGFR, c-Met, FLT3, and MELK .

Regiochemistry of Pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Kinase Potency


Generic substitution among azaindole or pyrrolopyridine carboxylic acid isomers is not feasible due to the profound impact of regiochemistry on kinase inhibition profiles. The position of the carboxylic acid handle dictates the geometry of vector elaboration, which in turn governs the interaction with specific kinase binding pockets. For instance, the 4-carboxylic acid (the target compound) provides a different exit vector compared to the 3-carboxylic acid isomer (CAS 156270-06-3), leading to distinct structure-activity relationships (SAR) across kinase families. Studies on C4-substituted 7-azaindoles have demonstrated potent inhibition of Haspin and CDK9/Cyclin T kinases [1], while scaffolds derived from the 3-carboxylic acid are often explored for different targets like acrosin . This divergence is further evidenced by the development of highly potent FGFR inhibitors, where the 1H-pyrrolo[2,3-b]pyridine core, accessible from the target compound, yielded nanomolar potency (FGFR1 IC50 = 7 nM) that is not inherent to other regioisomers [2]. Therefore, selecting the correct regioisomer is not a matter of simple interchangeability but a critical decision point that determines the entire vector of a medicinal chemistry program.

7-Azaindole Scaffold: Differential Evidence Across Kinase Targets


FGFR1 Inhibition Superiority Over Parent Lead

The 1H-pyrrolo[2,3-b]pyridine scaffold, derived from the target compound, enables a remarkable improvement in FGFR1 inhibitory potency. A derivative, compound 4h, demonstrates an IC50 of 7 nM for FGFR1, representing a 270-fold increase in potency compared to the initial lead compound 1, which had an IC50 of 1.9 μM [1]. This quantitative difference underscores the value of the 4-carboxylic acid handle for iterative structure-based optimization.

FGFR inhibitor Kinase inhibitor Cancer therapy

c-Met Kinase and Cellular Anti-Proliferative Potency

Optimization of the 1H-pyrrolo[2,3-b]pyridine core yields derivatives with potent c-Met inhibition and significant anti-proliferative activity in cancer cell lines. Compound 7c, a derivative of this scaffold, demonstrates a c-Met kinase IC50 of 0.506 μM and achieves low micromolar to sub-micromolar IC50 values in cell-based assays against A549 (0.82 μM), HepG2 (1.00 μM), MCF-7 (0.93 μM), and PC-3 (0.92 μM) cell lines [1]. This demonstrates the translation of target engagement into cellular efficacy, a critical benchmark often missed by less tunable scaffolds.

c-Met inhibitor Anticancer Kinase selectivity

FLT3-ITD AML Cell Anti-Proliferative Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, such as CM5, show potent and selective inhibition of FLT3-dependent AML cell lines harboring the clinically relevant FLT3-ITD mutation. CM5 inhibits MOLM-13 and MV4-11 cell proliferation with IC50 values of 0.75 μM and 0.64 μM, respectively [1]. While this is a cell-based assay, the potency is comparable to or better than some approved multi-kinase inhibitors in these specific mutant cell lines, and importantly, the scaffold's design targets the hydrophobic back pocket of FLT3, suggesting a potential for greater selectivity and reduced off-target toxicity compared to broader-spectrum agents like midostaurin or quizartinib [2].

FLT3 inhibitor Acute Myeloid Leukemia Targeted therapy

Potent MELK Kinase Inhibition for Less-Explored Target

The 1H-pyrrolo[2,3-b]pyridine scaffold enables potent inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK), an emerging oncology target. Compound 16h, a derivative, exhibits an IC50 of 32 nM against MELK [1]. This is a noteworthy finding as MELK is less commonly targeted, and achieving nanomolar potency with this scaffold provides a distinct starting point for programs aiming to address unmet needs in cancers where MELK is implicated, such as triple-negative breast cancer. The compound also shows anti-proliferative activity across a panel of cancer cell lines (A549, MDA-MB-231, MCF-7) with IC50 values ranging from 0.109 μM to 0.245 μM [1].

MELK inhibitor Anticancer Multi-target kinase inhibitor

CDK9 and Haspin Inhibition vs. 7-Deazapurine Analogs

A direct comparative study of C4-substituted 7-azaindoles (derived from the target compound) versus 7-deazapurines reveals a differentiated kinase inhibition profile. 4-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, inhibits CDK9/Cyclin T with an IC50 of 0.063 μM. In contrast, the structurally related 7-deazapurine analog 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenol shows a significantly weaker IC50 of 0.38 μM against the same kinase [1]. Similarly, for Haspin kinase, the 7-azaindole derivative 4-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has an IC50 of 0.118 μM, compared to 0.11 μM for the 7-deazapurine analog 4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine [1]. This demonstrates that the 7-azaindole core is not a universal replacement for similar heterocycles and offers a distinct SAR, with superior potency observed for CDK9/Cyclin T inhibition.

CDK9 inhibitor Haspin inhibitor Kinase selectivity

High-Value Applications for 7-Azaindole-4-carboxylic Acid


Lead Optimization for FGFR Inhibitors

Procure this compound as a core scaffold for focused libraries aimed at FGFR1-3. The evidence shows that starting from this 7-azaindole core enables a >270-fold improvement in FGFR1 potency (from μM to low nM) compared to a related lead [1]. Use it to generate novel ATP-competitive inhibitors for oncology programs where FGFR aberrations are a known driver.

FLT3-ITD Selective Inhibitor Development for AML

Leverage this scaffold to design back-pocket binding FLT3 inhibitors. The data demonstrates that derivatives like CM5 achieve sub-micromolar potency in FLT3-ITD mutant AML cell lines (MV4-11 IC50 = 0.64 μM) [2]. This scaffold is ideal for medicinal chemistry campaigns seeking to overcome resistance and reduce off-target toxicity associated with first-generation FLT3 inhibitors.

MELK Kinase Targeting for Cancer Therapy

Utilize 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid as a starting point to create potent MELK inhibitors. The evidence confirms that this scaffold can be optimized to achieve a MELK IC50 of 32 nM and broad anti-proliferative activity (IC50 = 0.109-0.245 μM) in cancer cell lines [3]. This presents a clear opportunity to pioneer first-in-class MELK-targeted therapies for aggressive cancers like triple-negative breast cancer.

Biased Kinase Libraries for CDK9 and Haspin

Incorporate this compound into a privileged fragment library. Direct comparative data show a 6-fold potency advantage for a 7-azaindole derivative over a 7-deazapurine analog against CDK9/Cyclin T (0.063 μM vs. 0.38 μM) [4]. This demonstrates its unique value in screening cascades aimed at identifying potent and selective inhibitors of CDK9 and Haspin, which are promising targets for cancer and other proliferative diseases.

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